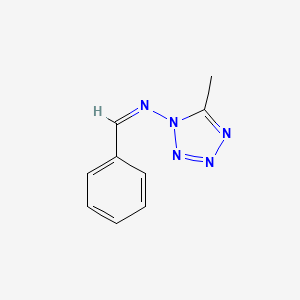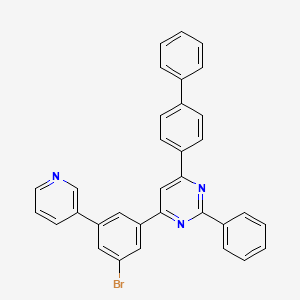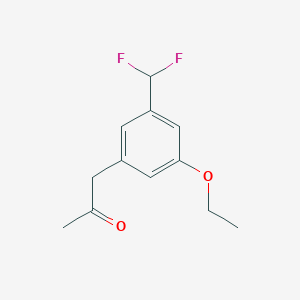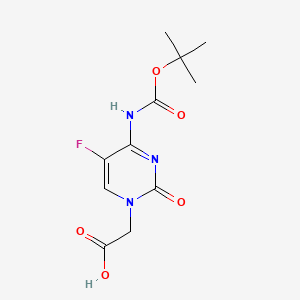![molecular formula C20H25FN4OS B14045351 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a complex organic compound that belongs to the class of thienobenzodiazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of neuropharmacology.
Preparation Methods
The synthesis of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the fluoro substituent: This step involves the selective fluorination of the aromatic ring.
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.
Final modifications:
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or introducing new substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:
Neuropharmacology: This compound has been studied for its potential as an atypical antipsychotic drug.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter receptor interactions and their effects on neuronal function.
Mechanism of Action
The mechanism of action of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with various neurotransmitter receptors. It acts as an antagonist or partial agonist at these receptors, modulating their activity and thereby influencing neurotransmission. The compound has shown potent protective action against neurotoxicity induced by N-methyl-D-aspartate (NMDA) receptor hypofunction .
Comparison with Similar Compounds
Similar compounds to 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine include:
Clozapine: An atypical antipsychotic with a similar receptor interaction profile.
Olanzapine: Another thienobenzodiazepine with antipsychotic properties.
Risperidone: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific receptor binding profile and its potential to ameliorate NMDA receptor hypofunction without causing extrapyramidal side effects .
Properties
Molecular Formula |
C20H25FN4OS |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H25FN4OS/c1-13-10-16-19(25-8-7-24(2)15(12-25)6-9-26-3)22-17-5-4-14(21)11-18(17)23-20(16)27-13/h4-5,10-11,15,23H,6-9,12H2,1-3H3/t15-/m0/s1 |
InChI Key |
IUUFQWSEENCYRJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN([C@H](C4)CCOC)C |
Canonical SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN(C(C4)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)






![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
